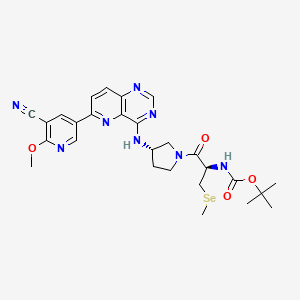
PI3K|A-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K|A-IN-18 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes such as cell growth, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
PI3K|A-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Aplicaciones Científicas De Investigación
PI3K|A-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology to investigate the effects of PI3K inhibition on cell signaling, growth, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by dysregulated PI3K signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway .
Mecanismo De Acción
PI3K|A-IN-18 exerts its effects by selectively inhibiting the activity of PI3K enzymes, thereby blocking the downstream signaling pathways involved in cell growth, survival, and metabolism. The compound binds to the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the recruitment and activation of downstream signaling proteins, such as AKT, ultimately leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Alpelisib: A PI3Kα-specific inhibitor used in the treatment of breast cancer.
Taselisib: A PI3K inhibitor with dual mechanisms of action, targeting both PI3K signaling and protein degradation.
GDC-0077: A PI3K inhibitor with enhanced potency against mutant PI3Kα .
Uniqueness
PI3K|A-IN-18 is unique due to its high selectivity and potency against specific PI3K isoforms, making it a valuable tool for studying the PI3K pathway and developing targeted therapies. Its distinct chemical structure and binding properties differentiate it from other PI3K inhibitors, offering potential advantages in terms of efficacy and safety .
Propiedades
Fórmula molecular |
C27H32N8O4Se |
|---|---|
Peso molecular |
611.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-[(3S)-3-[[6-(5-cyano-6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-3-methylselanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H32N8O4Se/c1-27(2,3)39-26(37)34-21(14-40-5)25(36)35-9-8-18(13-35)32-23-22-20(30-15-31-23)7-6-19(33-22)17-10-16(11-28)24(38-4)29-12-17/h6-7,10,12,15,18,21H,8-9,13-14H2,1-5H3,(H,34,37)(H,30,31,32)/t18-,21-/m0/s1 |
Clave InChI |
UDUZNRZAFFEOQQ-RXVVDRJESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C[Se]C)C(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2N=C(C=C3)C4=CC(=C(N=C4)OC)C#N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C[Se]C)C(=O)N1CCC(C1)NC2=NC=NC3=C2N=C(C=C3)C4=CC(=C(N=C4)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















